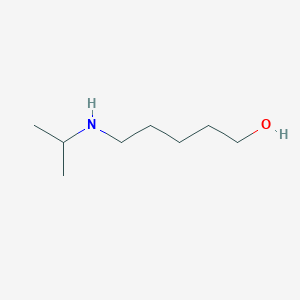

5-(Isopropylamino)pentanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(propan-2-ylamino)pentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NO/c1-8(2)9-6-4-3-5-7-10/h8-10H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEXRIBOEINFZJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90328806 | |

| Record name | 5-(Isopropylamino)pentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90328806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40447-21-0 | |

| Record name | 5-(Isopropylamino)pentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90328806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(Isopropylamino)pentanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-(Isopropylamino)pentanol for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectral characteristics, and potential applications of 5-(Isopropylamino)pentanol, a versatile amino alcohol with potential utility in pharmaceutical research and development.

Introduction: The Potential of N-Alkylated Amino Alcohols

N-alkylated amino alcohols represent a significant class of organic compounds that have garnered interest in medicinal chemistry. The presence of both a hydroxyl and a secondary amine group within the same molecule imparts a unique combination of properties, including the potential for hydrogen bonding, chirality, and serving as a scaffold for more complex molecular architectures. These characteristics make them valuable building blocks in the synthesis of a wide range of biologically active molecules. While extensive research exists for many amino alcohols, this compound remains a less-explored yet promising compound. This guide aims to consolidate the available technical information on this molecule and to highlight its potential for further investigation.

Core Chemical and Physical Properties

This compound, with the CAS number 40447-21-0, is a bifunctional organic molecule that exists as a white to almost white crystalline powder at room temperature.[1][2] Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 40447-21-0 | [1][2][3][4] |

| Molecular Formula | C₈H₁₉NO | [2][3][4] |

| Molecular Weight | 145.24 g/mol | [2][3] |

| Appearance | White to Almost white powder to crystal | [1][2] |

| Melting Point | 42.0 to 46.0 °C | [2] |

| Boiling Point | 125 °C at 12 mmHg | [2] |

| Purity | Typically >97% | [3] |

The structure of this compound features a five-carbon chain with a primary alcohol at one end and a secondary amine with an isopropyl substituent at the other. This structure suggests a molecule with both hydrophilic (hydroxyl and amino groups) and lipophilic (pentyl and isopropyl groups) characteristics, influencing its solubility and potential biological interactions.

Synthesis of this compound

A documented method for the synthesis of this compound involves the reductive amination of 2-hydroxytetrahydropyran (also referred to as 2-hydroxypentamethylene oxide) with isopropylamine. This process is detailed in a patent and provides a viable route for laboratory-scale and potentially larger-scale production.

Reaction Scheme

Caption: Reductive amination of 2-hydroxytetrahydropyran.

Detailed Experimental Protocol

The following protocol is adapted from the patent literature and outlines the key steps for the synthesis.

Materials:

-

2-Hydroxypentamethylene oxide

-

Isopropylamine

-

Raney nickel catalyst

-

Hydrogen gas

-

Suitable pressure reactor (autoclave)

-

Distillation apparatus

Procedure:

-

Charging the Reactor: In a suitable autoclave, combine 2-hydroxypentamethylene oxide, isopropylamine, and a Raney nickel catalyst. The patent suggests a significant molar excess of the amine.

-

Pressurization and Heating: Seal the autoclave and purge with hydrogen gas. Pressurize the reactor with hydrogen and heat to the desired reaction temperature. The patent specifies that the reaction occurs under elevated temperature and pressure conditions.

-

Reaction: Maintain the reaction mixture under these conditions with agitation for a sufficient duration to ensure complete conversion.

-

Work-up: After cooling the reactor and venting the excess hydrogen, filter the reaction mixture to remove the catalyst.

-

Purification: Purify the crude product by fractional distillation under reduced pressure to yield this compound. The patent reports a boiling point of 120-125 °C at 12 mm Hg for the final product.

Self-Validation: The success of the synthesis can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the disappearance of the starting material and the appearance of the product. The final product's identity and purity should be confirmed by spectral analysis (NMR, IR, and MS) and by comparing its physical properties (melting point, boiling point) with known values.

Spectral Characterization

Definitive spectral data for this compound is not widely published. However, based on its structure and available data for analogous compounds, we can predict its key spectral features.

Infrared (IR) Spectroscopy

An Attenuated Total Reflectance (ATR) IR spectrum is available for this compound. The spectrum would be expected to show the following characteristic absorptions:

-

O-H stretch: A broad band in the region of 3300-3400 cm⁻¹, characteristic of the alcohol hydroxyl group.

-

N-H stretch: A weaker, sharper band in the same region (around 3300-3350 cm⁻¹) for the secondary amine. This may be obscured by the broad O-H band.

-

C-H stretch: Strong absorptions in the 2850-2970 cm⁻¹ region due to the aliphatic C-H bonds of the pentyl and isopropyl groups.

-

C-O stretch: A distinct band in the 1050-1150 cm⁻¹ region corresponding to the primary alcohol C-O bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

A triplet corresponding to the two protons on the carbon bearing the hydroxyl group (-CH₂OH).

-

Multiplets for the methylene protons of the pentyl chain.

-

A multiplet for the proton on the carbon attached to the nitrogen (-CH(NH)-).

-

A septet for the methine proton of the isopropyl group (-CH(CH₃)₂).

-

A doublet for the six equivalent methyl protons of the isopropyl group.

-

Broad singlets for the O-H and N-H protons, which are exchangeable with D₂O.

¹³C NMR:

-

A signal for the carbon attached to the hydroxyl group (~60-65 ppm).

-

Several signals in the aliphatic region for the carbons of the pentyl chain.

-

A signal for the carbon of the isopropyl group attached to the nitrogen.

-

A signal for the two equivalent methyl carbons of the isopropyl group.

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 145. Key fragmentation patterns would likely involve the loss of a water molecule from the molecular ion, cleavage alpha to the nitrogen, and fragmentation of the pentyl chain.

Potential Applications in Drug Development and Research

While specific biological activity data for this compound is scarce, the broader class of N-alkylated amino alcohols has shown promise in several therapeutic areas. This suggests potential avenues for future research into this particular molecule.

Antimicrobial and Antifungal Potential

Studies on various N-alkylated amino alcohols have demonstrated their potential as antimicrobial and antifungal agents.[3] The combination of a lipophilic alkyl chain and a polar amino alcohol moiety can facilitate interaction with and disruption of microbial cell membranes. The isopropyl group on the nitrogen of this compound may influence its lipophilicity and steric profile, potentially modulating its antimicrobial activity. Further screening of this compound against a panel of bacterial and fungal strains is warranted to explore this potential.

Building Block for Pharmaceutical Synthesis

Due to its bifunctional nature, this compound can serve as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications. The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or it can be esterified or etherified. The secondary amine can undergo acylation, alkylation, or be incorporated into heterocyclic systems. This dual reactivity allows for the construction of a diverse library of compounds for biological screening.

Caption: Potential synthetic transformations of this compound.

Safety and Handling

This compound is classified as an irritant. The following safety precautions should be observed when handling this compound:

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

Precautionary Statements:

-

P264: Wash hands thoroughly after handling.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

It is recommended to handle this chemical in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion and Future Directions

This compound is a readily synthesizable amino alcohol with well-defined physical properties. While its biological activity has not been extensively studied, the known antimicrobial and pharmacological potential of related N-alkylated amino alcohols suggests that this compound is a worthwhile candidate for further investigation. Its utility as a synthetic building block further enhances its value to the research and drug development community. Future work should focus on a systematic evaluation of its biological properties, including antimicrobial, antifungal, and cytotoxic activities, to fully elucidate its potential as a lead compound or a key intermediate in the development of novel therapeutics.

References

-

ChemUniverse. This compound [P72438]. Available from: [Link]

Sources

An In-depth Technical Guide to 5-(Isopropylamino)pentanol

CAS Number: 40447-21-0 Molecular Formula: C₈H₁₉NO Molecular Weight: 145.25 g/mol

This guide provides a comprehensive technical overview of 5-(Isopropylamino)pentanol, a bifunctional amino alcohol of interest to researchers and professionals in drug discovery and chemical synthesis. It covers the compound's properties, synthesis, characterization, and potential applications, with a focus on its role as a versatile synthetic intermediate.

Physicochemical and Spectroscopic Characterization

This compound is a white solid at room temperature with a melting point of approximately 44°C.[1] Its structure, featuring a secondary amine and a primary alcohol, imparts both basic and nucleophilic properties, making it a valuable building block in organic synthesis.

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 40447-21-0 | [1] |

| Molecular Formula | C₈H₁₉NO | [1] |

| Molecular Weight | 145.25 g/mol | [1] |

| Appearance | White solid | [1] |

| Melting Point | ~44 °C | [1] |

| Boiling Point | 125°C at 12 mmHg | |

| Purity | Typically >98.0% | [1] |

Spectroscopic Profile

While comprehensive spectral data for this compound is not widely published, a theoretical analysis based on its structure and data from analogous compounds such as 5-amino-1-pentanol provides a strong predictive framework for its characterization.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen environments in the molecule. Key expected signals include a multiplet for the methine proton of the isopropyl group, signals for the two methyl groups of the isopropyl moiety, and multiplets for the methylene groups of the pentanol chain. The protons of the hydroxyl and amine groups may appear as broad singlets, and their chemical shifts can be concentration-dependent.

-

¹³C NMR (Carbon NMR): The carbon NMR spectrum should display eight unique signals corresponding to each carbon atom in the molecule. The carbon attached to the hydroxyl group would appear in the downfield region typical for alcohols, while the carbons of the isopropyl group and the pentyl chain will have characteristic chemical shifts.[2][3][4]

1.2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by a broad absorption band in the region of 3300-3400 cm⁻¹, indicative of the O-H stretching vibration of the alcohol group. A weaker, sharper peak in the same region would correspond to the N-H stretching of the secondary amine. C-H stretching vibrations from the alkyl groups would be observed around 2850-2950 cm⁻¹.

1.2.3. Mass Spectrometry (MS)

In electron ionization mass spectrometry, the molecular ion peak (M+) for this compound would be observed at an m/z of 145. Key fragmentation patterns would likely involve alpha-cleavage adjacent to the nitrogen atom and the oxygen atom, as well as the loss of water (M-18) from the molecular ion.[5][6][7][8][9] A prominent fragment would be expected from the cleavage of the C-C bond adjacent to the nitrogen, leading to a resonance-stabilized iminium ion.

Synthesis and Purification

The primary route for the synthesis of this compound is through the reductive amination of a five-carbon aldehyde or its cyclic hemiacetal equivalent with isopropylamine.

Synthetic Pathway: Reductive Amination

A highly efficient method for the synthesis of this compound involves the reductive amination of 2-hydroxytetrahydropyran, which is in equilibrium with its open-chain form, 5-hydroxypentanal. This reaction is typically carried out in the presence of a reducing agent and a catalyst.

Diagram: Synthesis of this compound

Caption: Reductive amination of 2-hydroxytetrahydropyran.

Experimental Protocol: Laboratory Scale Synthesis

The following is a representative, field-proven protocol for the synthesis of this compound, adapted from established procedures for similar reductive aminations.[10][11][12]

-

Reaction Setup: To a solution of 2-hydroxytetrahydropyran (1 equivalent) in a suitable solvent such as methanol or ethanol, add isopropylamine (1.5 equivalents).

-

Catalyst Addition: Add a nickel-based catalyst, such as Raney nickel, or a noble metal catalyst like palladium on carbon (Pd/C) (5-10 mol%).

-

Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere (typically 2-4 MPa) in a high-pressure reactor.

-

Reaction Conditions: The reaction is stirred at a temperature of 60-80°C for several hours until the consumption of hydrogen ceases.

-

Work-up: After cooling, the catalyst is removed by filtration. The solvent and excess isopropylamine are removed under reduced pressure.

-

Purification: The crude product can be purified by vacuum distillation to yield pure this compound.[13][14][15]

Analytical Methodologies

To ensure the purity and identity of this compound, chromatographic techniques are essential.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be developed for the analysis of this compound. Due to the lack of a strong chromophore, UV detection at low wavelengths (around 200-210 nm) or the use of a derivatizing agent is necessary.[16][17][18][19]

Table: Proposed HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile |

| Gradient | Time-dependent gradient from 5% to 95% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for both the separation and identification of this compound. Derivatization may be necessary to improve its volatility and peak shape.[20][21]

Table: Proposed GC-MS Method Parameters

| Parameter | Condition |

| Column | DB-5ms or equivalent, 30 m x 0.25 mm x 0.25 µm |

| Carrier Gas | Helium, constant flow |

| Injector Temp. | 250 °C |

| Oven Program | Start at 80 °C, ramp to 280 °C |

| MS Detector | Electron Ionization (EI), scan mode |

Applications in Drug Development and Synthesis

Amino alcohols are a critical class of intermediates in the pharmaceutical industry.[22] The structural motif of this compound, with its secondary amine and primary alcohol, makes it a precursor for various bioactive molecules, particularly in the field of antimalarial drugs.

Intermediate for Antimalarial Agents

Many quinoline-based antimalarial drugs, such as chloroquine and hydroxychloroquine, feature an amino alcohol side chain.[23][24][25] The synthesis of hydroxychloroquine, for instance, involves the reaction of 4,7-dichloroquinoline with an amino alcohol derivative.[26][27][28] The properties of the amino alcohol side chain are crucial for the drug's activity and pharmacokinetic profile. This compound represents a potential starting material for the synthesis of novel hydroxychloroquine analogues, where modifications to the side chain can be explored to improve efficacy or reduce side effects.[29]

Diagram: Potential Role in Antimalarial Synthesis

Caption: Role as a building block for quinoline antimalarials.

Versatility in Organic Synthesis

The dual functionality of this compound allows for a range of chemical transformations:

-

The secondary amine can undergo N-alkylation, acylation, and other reactions common to amines.

-

The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted to esters and ethers.

This versatility makes it a useful scaffold for the synthesis of a diverse array of chemical entities in drug discovery programs.

Safety and Handling

This compound is classified as an irritant. It is important to handle this compound with appropriate personal protective equipment (PPE), including gloves and eye protection. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

Hazard Statements:

-

Causes skin irritation.

-

Causes serious eye irritation.

Precautionary Measures:

-

Wash hands thoroughly after handling.

-

Wear protective gloves and eye protection.

-

In case of skin contact, wash with plenty of water.

-

In case of eye contact, rinse cautiously with water for several minutes.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in pharmaceutical research and development, particularly in the synthesis of novel antimalarial agents. Its synthesis via reductive amination is efficient, and its purity can be readily assessed using standard chromatographic techniques. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its effective and safe utilization in the laboratory.

References

-

A high-performance liquid chromatographic (HPLC) method was developed for enantioresolution of amino alcohols using an indirect approach. (n.d.). AKJournals. Retrieved January 7, 2026, from [Link]

- Isolation of aminoalcohol. (2000). Google Patents.

-

Determination of Aminoalcohols as Silyl Derivatives with Three Derivatizing Agents by Gas Chromatography with Mass Spectrometry Detection. (2005). ResearchGate. Retrieved January 7, 2026, from [Link]

-

13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0006007). (n.d.). Human Metabolome Database. Retrieved January 7, 2026, from [Link]

-

Analysis of Amino Acids Contained in Alcohol. (n.d.). Shimadzu. Retrieved January 7, 2026, from [Link]

-

Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review. (2021). National Institutes of Health. Retrieved January 7, 2026, from [Link]

-

Antimalarials. 8. Synthesis of amino ethers as candidate antimalarials. (1976). National Institutes of Health. Retrieved January 7, 2026, from [Link]

-

Reductive amination of bio-based 2-hydroxytetrahydropyran to 5-Amino-1-pentanol over nano-Ni–Al2O3 catalysts. (n.d.). Royal Society of Chemistry. Retrieved January 7, 2026, from [Link]

-

Fragmentation patterns in the mass spectra of organic compounds. (n.d.). Chemguide. Retrieved January 7, 2026, from [Link]

-

Anti-Malarial; 8-aminoquinolines. (n.d.). Slideshare. Retrieved January 7, 2026, from [Link]

- Process for preparing amino-alcohols or alcohols from amino-acids, carboxylic acids or their esters, comprises reduction of carboxylic acid or ester groups to give alcohol group in the presence of a reducing agent. (n.d.). Google Patents.

-

Synthesis of aminoquinoline-based aminoalcohols and oxazolidinones and their antiplasmodial activity. (n.d.). National Institutes of Health. Retrieved January 7, 2026, from [Link]

-

Alcohol synthesis by 1,2-addition. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]

-

Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. (n.d.). National Institutes of Health. Retrieved January 7, 2026, from [Link]

-

Separation of 18 standard amino acids. (n.d.). Nanologica AB. Retrieved January 7, 2026, from [Link]

-

SYNTHESIS OF AMINO ACID DERIVATIVES OF 6-AMINOQUINOLINE ANTIMALARIAL AGENTS. (2001). Retrieved January 7, 2026, from [Link]

-

Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]

-

Novel and economically appealing syntheses of hydroxychloroquine (HCQ)... (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

5-Aminopentan-1-ol. (n.d.). National Institutes of Health. Retrieved January 7, 2026, from [Link]

-

I need help for amino acid analysis by HPLC-FLD/DAD on HPH C18 column. I tried so many times but all peaks are not detecting and separating ?. (2022). ResearchGate. Retrieved January 7, 2026, from [Link]

-

What is the best method for determining amino acids on HPLC C18 column DAD?. (2022). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Amino-alcohols Analysis of amino-alcohols, C. (n.d.). Agilent. Retrieved January 7, 2026, from [Link]

-

Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. (n.d.). Diva-portal.org. Retrieved January 7, 2026, from [Link]

-

Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. (n.d.). National Institutes of Health. Retrieved January 7, 2026, from [Link]

-

Brucine-Derived Amino Alcohol Catalyzed Asymmetric Henry Reaction: An Orthogonal Enantioselectivity Approach. (n.d.). ACS Publications. Retrieved January 7, 2026, from [Link]

-

Supporting Information Reductive amination of bio-based 2-hydroxytetrahydropyran to 5-Amino-1-pentanol over nano-Ni-Al2O3 catalysts. (n.d.). Retrieved January 7, 2026, from [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Retrieved January 7, 2026, from [Link]

-

Selected amines and amino alcohols. (n.d.). Miljøstyrelsen. Retrieved January 7, 2026, from [Link]

-

Amines to Alcohols. (n.d.). Chemistry Steps. Retrieved January 7, 2026, from [Link]

-

Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. (2022). Frontiers. Retrieved January 7, 2026, from [Link]

-

5-Amino-1-pentanol - Optional[13C NMR] - Spectrum. (n.d.). SpectraBase. Retrieved January 7, 2026, from [Link]

-

Hitchhiker's guide to reductive amination. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]

- PROCEDURE FOR PURIFICATION OF AN AMINOALCOHOL. (n.d.). Google Patents.

-

mass spectrum of propan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of 2-propanol image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown's Chemistry. Retrieved January 7, 2026, from [Link]

- High-yielding continuous flow synthesis of antimalarial drug hydroxychloroquine. (n.d.). Google Patents.

-

Fragmentation Patterns in Mass Spectra. (2023). Chemistry LibreTexts. Retrieved January 7, 2026, from [Link]

-

Synthetic route to chloroquine (3) and hydroxychloroquine (5) Slika 1... (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

mass spectrum of propan-1-ol fragmentation pattern of m/z m/e ions for analysis and identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown's Chemistry. Retrieved January 7, 2026, from [Link]

-

Analogue discovery of safer alternatives to HCQ and CQ drugs for SAR-CoV-2 by computational design. (n.d.). National Institutes of Health. Retrieved January 7, 2026, from [Link]

-

13C NMR of 1-Propanol. (n.d.). Retrieved January 7, 2026, from [Link]

-

High-yielding continuous-flow synthesis of antimalarial drug hydroxychloroquine. (2018). National Institutes of Health. Retrieved January 7, 2026, from [Link]

Sources

- 1. US5866719A - Process for the purification of an aminoalcohol - Google Patents [patents.google.com]

- 2. hmdb.ca [hmdb.ca]

- 3. 5-Amino-1-pentanol(2508-29-4) 13C NMR [m.chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. Antimalarials. 8. Synthesis of amino ethers as candidate antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. 5-Aminopentan-1-ol | C5H13NO | CID 75634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. mass spectrum of propan-1-ol fragmentation pattern of m/z m/e ions for analysis and identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. Reductive amination of bio-based 2-hydroxytetrahydropyran to 5-Amino-1-pentanol over nano-Ni–Al2O3 catalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. rsc.org [rsc.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. JP2000026381A - Isolation of aminoalcohol - Google Patents [patents.google.com]

- 14. FR2881425A1 - Process for preparing amino-alcohols or alcohols from amino-acids, carboxylic acids or their esters, comprises reduction of carboxylic acid or ester groups to give alcohol group in the presence of a reducing agent - Google Patents [patents.google.com]

- 15. ES2242987T3 - PROCEDURE FOR PURIFICATION OF AN AMINOALCOHOL. - Google Patents [patents.google.com]

- 16. akjournals.com [akjournals.com]

- 17. Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. gcms.cz [gcms.cz]

- 22. Amines to Alcohols - Chemistry Steps [chemistrysteps.com]

- 23. Anti-Malarial; 8-aminoquinolines | PPTX [slideshare.net]

- 24. Synthesis of aminoquinoline-based aminoalcohols and oxazolidinones and their antiplasmodial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. researchgate.net [researchgate.net]

- 27. WO2019165337A1 - High-yielding continuous flow synthesis of antimalarial drug hydroxychloroquine - Google Patents [patents.google.com]

- 28. researchgate.net [researchgate.net]

- 29. Analogue discovery of safer alternatives to HCQ and CQ drugs for SAR-CoV-2 by computational design - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 5-(Isopropylamino)pentanol

This guide provides a comprehensive technical overview of the synthetic routes to 5-(Isopropylamino)pentanol (CAS No. 40447-21-0), a key bifunctional molecule featuring both a secondary amine and a primary alcohol. This compound serves as a valuable intermediate in the development of pharmaceuticals, notably as a building block for anti-malarial agents and other bioactive compounds.[1] Its synthesis is a critical step for researchers and professionals in organic synthesis and drug development. This document details the prevalent synthetic strategies, provides in-depth, step-by-step protocols, and discusses the underlying chemical principles to ensure both reproducibility and a thorough understanding of the process.

Introduction: The Significance of this compound

This compound, with the molecular formula C₈H₁₉NO and a molecular weight of 145.24 g/mol , belongs to the class of amino alcohols.[2] These compounds are of significant interest due to their dual functionality, which allows for a wide range of chemical transformations. The presence of both a nucleophilic amino group and a hydroxyl group makes them versatile precursors in the synthesis of more complex molecules.[3] Specifically, 5-alkylamino-1-pentanols have been identified as crucial intermediates in the preparation of pharmaceuticals.[1] The synthesis of such N-substituted amino alcohols via traditional multi-step methods can be complex and costly, highlighting the need for efficient and direct synthetic routes.[1]

Strategic Approaches to Synthesis

The synthesis of this compound can be approached through several strategic disconnections. The most direct and industrially relevant method is the formation of the carbon-nitrogen bond via reductive amination. An alternative, classical approach involves the nucleophilic substitution of a suitable pentyl derivative with isopropylamine. This guide will focus primarily on the reductive amination pathway, which is noted for its efficiency and good yields.[1]

Key Synthetic Pathways:

-

Reductive Amination of a C5 Carbonyl Precursor: This is the most prominent and efficient method. It involves the reaction of a C5 aldehyde or its cyclic hemiacetal equivalent with isopropylamine to form an imine or enamine intermediate, which is then reduced in situ to the desired secondary amine.

-

Nucleophilic Alkylation of Isopropylamine: This strategy involves the reaction of isopropylamine with a 5-halopentanol or a related electrophile. This method can be effective but may be complicated by over-alkylation and the need for potentially less stable starting materials.

Part 1: Synthesis via Reductive Amination

This pathway is characterized by its atom economy and often proceeds in a single pot, making it highly attractive for both laboratory and industrial scale production.[4] A common and cost-effective starting material for this process is 2-hydroxytetrahydropyran (also referred to as 2-hydroxypentamethylene oxide), which exists in equilibrium with its open-chain tautomer, 5-hydroxypentanal.[1][5]

Reaction Scheme: Reductive Amination of 2-Hydroxytetrahydropyran

The overall transformation is depicted below. 2-Hydroxytetrahydropyran reacts with isopropylamine in the presence of hydrogen gas and a hydrogenation catalyst, such as Raney Nickel, to yield this compound.[1]

Caption: Overall reaction for the synthesis of this compound.

Mechanism of Reductive Amination

The mechanism of alcohol amination generally proceeds through three key steps:[6]

-

Dehydrogenation: The catalyst facilitates the dehydrogenation of the alcohol precursor (in this case, the open-chain 5-hydroxypentanol form) to the corresponding aldehyde (5-hydroxypentanal).

-

Condensation (Imine Formation): The aldehyde then reacts with isopropylamine in a condensation reaction, eliminating a molecule of water to form a Schiff base (imine).

-

Hydrogenation: The C=N double bond of the imine is subsequently hydrogenated by the catalyst and hydrogen gas to form the final secondary amine product.

Caption: Simplified mechanism of the reductive amination process.

Detailed Experimental Protocol

This protocol is adapted from the procedure described in U.S. Patent 2,516,337.[1]

Table 1: Reagents and Materials

| Reagent/Material | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Key Properties |

| 2-Hydroxypentamethylene oxide | 5371-52-8 | C₅H₁₀O₂ | 102.13 | Cyclic hemiacetal, precursor to the aldehyde |

| Isopropylamine | 75-31-0 | C₃H₉N | 59.11 | Volatile, flammable liquid |

| Raney Nickel | 7440-02-0 | Ni | 58.69 | Hydrogenation catalyst, pyrophoric when dry |

| Methanol (Solvent) | 67-56-1 | CH₄O | 32.04 | Flammable, toxic |

| Hydrogen Gas | 1333-74-0 | H₂ | 2.02 | Highly flammable gas |

Procedure:

-

Reactor Preparation: A high-pressure autoclave (e.g., a 2-gallon capacity) is charged with 1850 grams of isopropylamine, 100 grams of Raney nickel catalyst, and 500 ml of methanol.[1] Expert Insight: The use of an alcohol solvent like methanol helps to solubilize the reactants and aids in heat transfer. Raney nickel is a highly active catalyst for this transformation, but care must be taken due to its pyrophoric nature.

-

Pressurization and Heating: The autoclave is sealed and pressurized with hydrogen to approximately 500 pounds per square inch (psi). The mixture is then heated to 116°C with agitation.[1]

-

Substrate Addition: At the target temperature, 1850 grams of 2-hydroxypentamethylene oxide are pumped into the autoclave over a period of 90 minutes.[1] Expert Insight: Slow addition of the substrate is crucial to control the exothermic reaction and maintain a safe operating temperature and pressure.

-

Reaction Maintenance: During the addition and subsequent reaction period, hydrogen is added intermittently to maintain the pressure between 700-1000 psi. Heating and stirring are continued until there is no further drop in pressure, indicating the completion of the hydrogenation (approximately 15 minutes after the addition is complete).[1]

-

Work-up and Isolation: The autoclave is cooled, and the contents are discharged and filtered to remove the Raney nickel catalyst. Safety Note: The filtered catalyst should be kept wet to prevent ignition upon contact with air.

-

Purification: The filtrate is then subjected to fractional distillation under reduced pressure. The product, 5-isopropylamino-1-pentanol, is collected.[1]

Table 2: Reaction Parameters and Results

| Parameter | Value | Reference |

| Operating Temperature | 116 °C | [1] |

| Operating Pressure | 700 - 1000 psi | [1] |

| Product Yield | 2082 g (79% conversion) | [1] |

| Boiling Point | 120-125 °C at 12 mm Hg | [1] |

| Melting Point | 45 °C | [1] |

Part 2: Purification and Analytical Characterization

Rigorous purification and characterization are essential to validate the identity and purity of the synthesized this compound, particularly for its use in pharmaceutical applications.

Purification Techniques

-

Fractional Distillation: As described in the primary synthetic route, fractional distillation under vacuum is an effective method for purifying the product on a large scale.[1] The reduced pressure is necessary to lower the boiling point and prevent thermal decomposition of the amino alcohol.

-

Column Chromatography: For laboratory-scale purification and to achieve very high purity, silica gel column chromatography can be employed. A typical eluent system would be a gradient of methanol in dichloromethane, often with a small percentage of triethylamine or ammonium hydroxide to prevent the protonation and streaking of the amine on the acidic silica gel.

Analytical Validation

A combination of spectroscopic and analytical methods should be used to confirm the structure and purity of the final product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic signals for the isopropyl group (a doublet and a septet), methylene groups of the pentanol chain, and the N-H and O-H protons.

-

¹³C NMR: Will confirm the presence of eight distinct carbon atoms in the molecule.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Key vibrational bands will confirm the presence of the functional groups:

-

A broad peak around 3300-3400 cm⁻¹ corresponding to the O-H and N-H stretching vibrations.

-

Peaks in the 2850-2960 cm⁻¹ region for C-H stretching.

-

A C-O stretching band around 1050-1150 cm⁻¹.

-

-

Mass Spectrometry (MS): Will determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight (145.24 g/mol ).

-

Gas Chromatography (GC): Can be used to assess the purity of the distilled product. A single, sharp peak would indicate a high degree of purity.

Conclusion

The synthesis of this compound is most efficiently achieved through the reductive amination of 2-hydroxytetrahydropyran with isopropylamine. This method, catalyzed by Raney nickel under elevated hydrogen pressure and temperature, provides good yields and a direct route to this valuable pharmaceutical intermediate.[1] The protocol detailed in this guide offers a robust and scalable process. Proper purification, primarily through vacuum distillation, and thorough analytical characterization using techniques such as NMR, FTIR, and MS are critical for ensuring the high quality required for drug development and other advanced applications.

References

- Smolecule. 5-(Butan-2-ylamino)pentan-1-ol.

- Drake, N. L. (1950). Manufacture of 5-amino-1-pentanol and alkyl derivatives thereof. U.S. Patent No. 2,516,337. Washington, DC: U.S. Patent and Trademark Office.

- Anhui Province Academy of Science and Technology. (2018). A kind of synthetic method of 5-amino-1-pentanol. Chinese Patent No. CN108947851B.

- Hu, Y., Li, S., Guo, Q., & Li, J. (2021). Amination of isopropanol to isopropylamine over a highly basic and active Ni/LaAlSiO catalyst. ResearchGate.

- Wikipedia. (n.d.). 5-Amino-1-pentanol.

- TCI AMERICA. (n.d.). This compound.

- Wang, Y., et al. (2020). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. MDPI.

- ChemUniverse. (n.d.). This compound.

Sources

- 1. US2516337A - Manufacture of 5-amino-1-pentanol and alkyl derivatives thereof - Google Patents [patents.google.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. CN108947851B - A kind of synthetic method of 5-amino-1-pentanol - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. 5-Amino-1-pentanol - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Molecular Structure of 5-(Isopropylamino)pentanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Isopropylamino)pentanol is a bifunctional organic molecule belonging to the class of amino alcohols. These compounds are characterized by the presence of both an amine and an alcohol functional group, which imparts a unique combination of physical and chemical properties, making them valuable intermediates in organic synthesis and key pharmacophores in medicinal chemistry. The presence of a secondary amine and a primary alcohol on a flexible five-carbon chain allows for a range of intermolecular interactions and chemical transformations. This guide provides a comprehensive technical overview of the molecular structure of this compound, including its synthesis, detailed spectroscopic characterization, and an exploration of its potential applications in the field of drug development.

Core Molecular Attributes

A foundational understanding of this compound begins with its fundamental chemical and physical properties.

| Property | Value | Reference(s) |

| IUPAC Name | 5-(Propan-2-ylamino)pentan-1-ol | |

| Synonyms | 5-(Isopropylamino)pentan-1-ol, N-Isopropyl-5-hydroxypentylamine | |

| CAS Number | 40447-21-0 | |

| Molecular Formula | C₈H₁₉NO | |

| Molecular Weight | 145.24 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 42.0 to 46.0 °C | |

| Boiling Point | 125 °C at 12 mmHg |

Synthesis and Mechanistic Rationale

The synthesis of this compound can be efficiently achieved through reductive amination. A historically significant and industrially relevant method involves the reaction of 2-hydroxypentamethylene oxide (tetrahydropyran-2-ol) with isopropylamine in the presence of hydrogen and a hydrogenation catalyst.

Synthetic Pathway: Reductive Amination

Caption: Synthesis of this compound via reductive amination.

Experimental Protocol: Reductive Amination

The following protocol is adapted from established methodologies for the synthesis of 5-alkylamino-1-pentanols.

Materials:

-

2-Hydroxypentamethylene oxide

-

Isopropylamine

-

Raney Nickel (hydrogenation catalyst)

-

Autoclave/high-pressure reactor

-

Filtration apparatus

-

Distillation apparatus

Procedure:

-

Charge a high-pressure autoclave with 2-hydroxypentamethylene oxide, an excess of isopropylamine, and a catalytic amount of Raney nickel.

-

Seal the reactor and purge with hydrogen gas.

-

Pressurize the reactor with hydrogen to the desired pressure.

-

Heat the mixture to an elevated temperature (e.g., 100-150 °C) with stirring.

-

Maintain the reaction under heat and pressure for several hours until hydrogen uptake ceases.

-

Cool the autoclave to room temperature and carefully vent the excess hydrogen.

-

Discharge the contents and filter to remove the Raney nickel catalyst.

-

Purify the crude product by fractional distillation under reduced pressure to yield pure this compound.

Causality Behind Experimental Choices:

-

Excess Isopropylamine: Using an excess of the amine drives the initial equilibrium towards the formation of the imine intermediate, maximizing the conversion of the starting aldehyde.

-

Raney Nickel: This catalyst is highly effective for the hydrogenation of imines to amines under relatively mild conditions compared to other noble metal catalysts.

-

Elevated Temperature and Pressure: These conditions are necessary to facilitate both the initial condensation reaction and the subsequent catalytic hydrogenation, ensuring a reasonable reaction rate and high yield.

-

Fractional Distillation under Vacuum: The product has a relatively high boiling point, and distillation at reduced pressure prevents thermal decomposition.

Spectroscopic and Analytical Characterization

The definitive identification and purity assessment of this compound relies on a combination of spectroscopic techniques. While a full experimental dataset is not publicly available, a detailed prediction based on the known effects of its constituent functional groups and data from analogous structures provides a robust analytical profile.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by features characteristic of the primary alcohol and secondary amine groups. An experimental ATR-IR spectrum is available and confirms these features.[1]

-

O-H Stretch: A broad, strong absorption is expected in the region of 3300-3400 cm⁻¹, characteristic of a hydrogen-bonded primary alcohol.

-

N-H Stretch: A single, weaker, and sharper absorption is anticipated around 3300-3350 cm⁻¹ for the secondary amine. This peak may be partially obscured by the broad O-H band.

-

C-H Stretch: Multiple sharp peaks will appear in the 2850-2970 cm⁻¹ region, corresponding to the stretching vibrations of the various sp³ C-H bonds in the pentyl and isopropyl groups.

-

N-H Bend: A medium intensity band may be observed around 1550-1650 cm⁻¹.

-

C-O Stretch: A strong band in the 1050-1150 cm⁻¹ region is indicative of the primary alcohol C-O bond.

-

C-N Stretch: A weak to medium band is expected in the 1180-1220 cm⁻¹ range for the C-N bond of the secondary amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Predicted, CDCl₃, 400 MHz):

-

~3.64 ppm (triplet, 2H): The two protons on the carbon bearing the hydroxyl group (-CH₂OH).

-

~2.75 ppm (septet, 1H): The single proton on the methine carbon of the isopropyl group (-CH(CH₃)₂).

-

~2.60 ppm (triplet, 2H): The two protons on the carbon adjacent to the nitrogen (-CH₂NH-).

-

~1.55 ppm (multiplet, 2H): The protons on the carbon beta to the hydroxyl group (-CH₂CH₂OH).

-

~1.40 ppm (multiplet, 4H): The protons on the two central carbons of the pentyl chain.

-

~1.05 ppm (doublet, 6H): The six equivalent protons of the two methyl groups of the isopropyl moiety (-CH(CH₃)₂).

-

Variable (broad singlet, 2H): The protons of the O-H and N-H groups. Their chemical shift is highly dependent on concentration and solvent.

¹³C NMR Spectroscopy (Predicted, CDCl₃, 100 MHz):

-

~62.8 ppm: Carbon attached to the hydroxyl group (-CH₂OH).

-

~49.0 ppm: Methine carbon of the isopropyl group (-CH(CH₃)₂).

-

~48.5 ppm: Carbon attached to the nitrogen (-CH₂NH-).

-

~32.5 ppm: Carbon beta to the hydroxyl group.

-

~30.0 ppm: Carbon gamma to the nitrogen.

-

~23.5 ppm: The two equivalent methyl carbons of the isopropyl group.

-

~23.0 ppm: The central carbon of the pentyl chain.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is predicted to show characteristic fragmentation patterns for amino alcohols.

-

Molecular Ion (M⁺): A peak at m/z = 145 would correspond to the molecular ion. Due to the presence of a nitrogen atom, this follows the nitrogen rule (odd molecular weight for an odd number of nitrogens). This peak may be of low intensity.

-

Alpha-Cleavage: The most prominent fragmentation pathway for aliphatic amines is α-cleavage, where the C-C bond adjacent to the nitrogen is broken. This would lead to two primary fragment ions:

-

Loss of a butyl radical to form a resonance-stabilized cation at m/z = 88 .

-

Loss of a methyl radical from the isopropyl group to form a cation at m/z = 130 .

-

-

Loss of Water: A peak at m/z = 127 (M-18) could be observed due to the dehydration of the alcohol functional group.

Caption: Key predicted fragmentation pathways for this compound.

Potential Applications in Drug Development

The amino alcohol motif is a cornerstone in medicinal chemistry, present in numerous clinically significant drugs. While specific biological activity for this compound is not extensively documented, its structural features suggest several areas of potential therapeutic relevance.

1. Cardiovascular Agents: Many beta-blockers, used to manage hypertension and other cardiovascular conditions, are N-alkylated amino alcohols. The general structure of an aryl-oxy-propanolamine is a classic beta-blocker pharmacophore. While this compound lacks the aryl ether component, it could serve as a synthetic precursor or a scaffold for the development of novel cardiovascular drugs. The isopropylamino group is a common feature in this class of drugs, as it is known to contribute to potent beta-adrenergic receptor antagonism.

2. Antimicrobial Agents: Research has shown that N-alkylated amino alcohols can possess significant antimicrobial and antifungal properties. The amphiphilic nature of these molecules, with a polar head (hydroxyl and amino groups) and a nonpolar tail (alkyl chain), allows them to interact with and disrupt microbial cell membranes. Studies on related N-alkylated compounds have demonstrated that antimicrobial activity often increases with the length of the alkyl chain up to a certain point. Therefore, this compound and its derivatives are viable candidates for screening as novel antimicrobial agents.

3. Synthetic Building Block: Beyond its own potential bioactivity, this compound is a versatile bifunctional building block. The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted to an ether or ester. The secondary amine can undergo further alkylation, acylation, or be used in the formation of various heterocyclic structures. This dual reactivity makes it a valuable starting material for the synthesis of more complex molecules with diverse pharmacological targets.

Safety and Handling

Hazard Identification:

-

Causes skin irritation.

-

Causes serious eye irritation.

Precautionary Measures:

-

Wash hands and face thoroughly after handling.

-

Wear protective gloves and eye protection.

-

IF ON SKIN: Wash with plenty of water. If skin irritation occurs, seek medical advice.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice.

Storage:

-

Store in a cool, dark place.

-

Keep the container tightly closed.

-

Store away from incompatible materials such as oxidizing agents.

Conclusion

This compound is a structurally well-defined amino alcohol with significant potential as a synthetic intermediate and a scaffold for drug discovery. Its synthesis is straightforward via established reductive amination protocols. The molecular structure is characterized by the key functional groups of a secondary amine and a primary alcohol, which are readily identifiable through standard spectroscopic techniques. While direct pharmacological data is limited, its structural similarity to known bioactive compounds, particularly in the cardiovascular and antimicrobial fields, makes it a molecule of interest for further investigation by researchers and drug development professionals.

References

-

SpectraBase. This compound. [Link]

-

PubChem. Compound Summary for CID 414092, this compound. National Center for Biotechnology Information. [Link]

- Hyson, A. M. (1950). Manufacture of 5-amino-1-pentanol and alkyl derivatives thereof. U.S. Patent No. 2,516,337. Washington, DC: U.S.

-

LibreTexts Chemistry. Mass Spectrometry of Some Common Functional Groups. [Link]

-

McDonagh, A. M., et al. (2022). Amino Alcohols as Potential Antibiotic and Antifungal Leads. Molecules, 27(6), 1948. [Link]

Sources

An In-Depth Technical Guide to the Physical Properties of 5-(Isopropylamino)pentanol

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of 5-(Isopropylamino)pentanol (CAS No: 40447-21-0), a key amino alcohol intermediate. Intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document synthesizes available data with established analytical methodologies. We present key physical constants, spectroscopic data, and detailed experimental protocols for characterization. The guide is structured to provide not just data, but a foundational understanding of the experimental basis for these properties, ensuring scientific integrity and enabling reproducible, verifiable results in the laboratory.

Introduction and Molecular Overview

This compound, with the chemical formula C₈H₁₉NO, is a bifunctional organic molecule containing a secondary amine and a primary alcohol. This structure makes it a valuable building block, particularly as an intermediate in the synthesis of pharmaceuticals, such as antimalarial agents.[1] The presence of both a hydrogen bond donor (-OH) and a hydrogen bond acceptor/donor (-NH-) group on a flexible five-carbon chain dictates its physical properties, including its melting point, boiling point, and solubility. Understanding these fundamental properties is critical for its purification, handling, storage, and application in further synthetic transformations.

This guide provides an in-depth analysis of these properties, grounded in both reported data and the fundamental principles of physical organic chemistry.

// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; N [label="N"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; O [label="O"]; H_O [label="H"]; H_N [label="H"];

// Position nodes C1 [pos="0,0!"]; C2 [pos="1,0.5!"]; C3 [pos="2,0!"]; C4 [pos="3,0.5!"]; C5 [pos="4,0!"]; O [pos="4.7,0.7!"]; H_O [pos="5.3,0.5!"]; N [pos="-1,0.5!"]; H_N [pos="-1,1.1!"]; C6 [pos="-2,0!"]; C7 [pos="-2.7,0.7!"]; C8 [pos="-2.7,-0.7!"];

// Define edges for bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- O; O -- H_O; C1 -- N; N -- H_N; N -- C6; C6 -- C7; C6 -- C8; }

Figure 1: 2D Chemical Structure of this compound

Core Physicochemical Properties

The physical state and characteristics of a compound are the most immediate and fundamental properties for a researcher. This compound is typically a white to off-white crystalline solid at standard temperature and pressure.[2][3] Key quantitative properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 40447-21-0 | [2] |

| Molecular Formula | C₈H₁₉NO | [2][3] |

| Molecular Weight | 145.24 g/mol | [4] |

| Appearance | White to almost white powder/crystal | [2][3] |

| Melting Point | 42 - 46 °C | [1][2][3] |

| Boiling Point | 125 °C @ 12 mmHg (1.6 kPa) | [1][2][3] |

| Density (Predicted) | 0.868 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 15.17 ± 0.10 (Alcohol), ~11 (Amine) | [2] |

Synthesis and Purification Overview

The primary route for synthesizing this compound is through the reductive amination of 2-hydroxypentamethylene oxide (the cyclic hemiacetal of 5-hydroxypentanal).[1] This method is efficient and provides good yields of the target compound.

// Nodes Reactants [label="2-Hydroxypentamethylene Oxide\n+ Isopropylamine\n+ Hydrogen (H₂)"]; Reaction [label="Reductive Amination\n(High Temp/Pressure)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Catalyst [label="Hydrogenation Catalyst\n(e.g., Raney Nickel)", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Crude [label="Crude Product Mixture"]; Filtration [label="Filtration", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Distillation [label="Fractional Vacuum\nDistillation", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Purified\nthis compound", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Byproducts [label="Catalyst & Byproducts", shape=note, style=filled, fillcolor="#F1F3F4"];

// Edges Reactants -> Reaction; Catalyst -> Reaction [style=dashed]; Reaction -> Crude; Crude -> Filtration; Filtration -> Byproducts [label="remove catalyst"]; Filtration -> Distillation; Distillation -> Product; }

Figure 2: General Synthesis and Purification Workflow

Causality in Synthesis: The choice of 2-hydroxypentamethylene oxide as a starting material is advantageous as it is a stable precursor to the otherwise reactive 5-hydroxypentanal. The reductive amination is a one-pot reaction where the hemiacetal opens to form the aldehyde, which then reacts with isopropylamine to form an intermediate imine/enamine. This intermediate is immediately hydrogenated in the presence of a catalyst like Raney nickel.[1] Performing this under elevated temperature and pressure drives the reaction to completion.

Purification Strategy: Post-reaction, the catalyst is removed by filtration. Due to the compound's relatively high boiling point, fractional distillation under reduced pressure (vacuum distillation) is the required method for purification.[1] This prevents thermal decomposition that could occur at its atmospheric boiling point. The reported boiling point of 125 °C at 12 mmHg is a direct result of this necessary purification technique.

Experimental Protocols for Physical Property Determination

To ensure data integrity, standardized methods must be employed. The following protocols are self-validating systems for determining the key physical properties of this compound.

Melting Point Determination (Capillary Method)

Expertise & Rationale: The melting point range provides a dual insight: identity and purity. A sharp, narrow melting range (typically <1°C) is indicative of a pure compound. Impurities depress and broaden the melting range. The capillary method is a standard, reliable technique that requires minimal sample. A slow heating rate near the expected melting point is critical for thermal equilibrium between the sample, heating block, and thermometer, ensuring an accurate reading.

Protocol:

-

Sample Preparation: Place a small amount of dry, crystalline this compound onto a clean, dry watch glass. Finely crush the crystals into a powder using a spatula.

-

Capillary Loading: Gently tap the open end of a capillary tube into the powdered sample until a small amount of material (2-3 mm in height) enters the tube. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end.

-

Apparatus Setup: Place the loaded capillary tube into a melting point apparatus (e.g., Mel-Temp).

-

Measurement:

-

Rapid Scan (Optional): Heat the sample rapidly to determine an approximate melting point. Allow the apparatus to cool significantly.

-

Accurate Measurement: With a new sample, heat the apparatus to about 15-20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.

-

-

Data Recording: Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2. For pure this compound, this should be within the 42-46°C range.[1][2][3]

Boiling Point Determination (Micro Method @ Reduced Pressure)

Expertise & Rationale: As this compound may degrade at its atmospheric boiling point, determination under reduced pressure is essential. The micro boiling point method is ideal as it requires a small sample volume and accurately measures the temperature at which the liquid's vapor pressure equals the applied external pressure. The principle relies on observing the temperature at which a stream of bubbles from a sealed capillary ceases and the liquid is drawn back into the capillary upon cooling. This point represents the equilibrium between vapor pressure and system pressure.

Protocol:

-

Apparatus Setup:

-

Add approximately 0.5 mL of this compound to a small test tube.

-

Place a small capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.

-

Attach the test tube to a thermometer using a rubber band or wire.

-

Place the assembly in a heating apparatus (e.g., Thiele tube with high-boiling mineral oil) connected to a vacuum source with a manometer.

-

-

Measurement:

-

Evacuate the system to the desired pressure (e.g., 12 mmHg).

-

Begin heating the apparatus gently. A stream of bubbles will emerge from the open end of the inverted capillary as trapped air expands.

-

Continue heating until a continuous and rapid stream of bubbles emerges, indicating the liquid is boiling.

-

Remove the heat source and allow the apparatus to cool slowly.

-

-

Data Recording: The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube. Record this temperature and the corresponding pressure from the manometer.

Solubility Characterization

Expertise & Rationale: The "like dissolves like" principle governs solubility. This compound has both polar (hydroxyl, amino) and non-polar (C₅ alkyl chain, isopropyl group) regions. This amphiphilic character suggests miscibility with polar protic solvents (like water and ethanol) through hydrogen bonding, and good solubility in moderately polar to non-polar organic solvents. Because the amino group is basic, the compound's solubility in aqueous solutions is pH-dependent; it will readily dissolve in dilute aqueous acid by forming a more polar ammonium salt.

Protocol (Qualitative):

-

Solvent Selection: Prepare test tubes containing 1 mL of various solvents: water, ethanol, methanol, acetone, dichloromethane, and hexane.

-

Sample Addition: To each test tube, add approximately 20-30 mg of this compound.

-

Observation: Agitate each tube vigorously for 30-60 seconds. Observe and record whether the compound is fully soluble, partially soluble, or insoluble.

-

pH Dependence: In the test tube with water, if the compound is not fully soluble, add a few drops of 1 M HCl and observe if dissolution occurs.

Spectroscopic and Spectrometric Characterization

Spectroscopic data provides an unambiguous fingerprint of the molecular structure, confirming identity and purity.

Infrared (IR) Spectroscopy

Expertise & Rationale: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, key absorbances are expected for the O-H, N-H, C-H, and C-O bonds. The broadness of the O-H and N-H stretches is a hallmark feature, indicative of hydrogen bonding. An ATR-IR spectrum is available for this compound.[5]

Expected Characteristic Absorptions:

-

~3300 cm⁻¹ (broad): Overlapping O-H (alcohol) and N-H (secondary amine) stretching vibrations. This peak is typically very broad due to intermolecular hydrogen bonding.

-

2960-2850 cm⁻¹ (strong): C-H stretching from the alkyl and isopropyl groups.

-

~1465 cm⁻¹ (medium): C-H bending (scissoring) of the CH₂ groups.

-

~1120 cm⁻¹ (medium): C-N stretching of the secondary amine.

-

~1060 cm⁻¹ (strong): C-O stretching of the primary alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR reveals the number of different proton environments and their connectivity, while ¹³C NMR shows the number of unique carbon environments. The chemical shifts are influenced by neighboring electronegative atoms (O and N), which deshield adjacent nuclei, causing their signals to appear at a higher ppm.

Predicted ¹H NMR Spectral Data (in CDCl₃):

-

δ ~3.6 ppm (triplet): 2 protons, -CH₂-OH. The triplet is due to coupling with the adjacent CH₂ group.

-

δ ~2.7-2.9 ppm (septet): 1 proton, -CH-(CH₃)₂. The septet arises from coupling to the six equivalent methyl protons.

-

δ ~2.6 ppm (triplet): 2 protons, -CH₂-NH-. The triplet is due to coupling with the adjacent CH₂ group.

-

δ ~1.3-1.6 ppm (multiplets): 6 protons, corresponding to the three internal methylene groups (-CH₂-CH₂-CH₂-).

-

δ ~1.1 ppm (doublet): 6 protons, -CH-(CH₃)₂. The doublet is due to coupling with the single methine proton.

-

Variable (broad singlet): 2 protons, -OH and -NH. These protons are exchangeable and their signal is often broad and may not show clear coupling.

Predicted ¹³C NMR Spectral Data (in CDCl₃):

-

δ ~62 ppm: -CH₂-OH

-

δ ~49 ppm: -CH-(CH₃)₂

-

δ ~48 ppm: -CH₂-NH-

-

δ ~32 ppm: Internal CH₂

-

δ ~30 ppm: Internal CH₂

-

δ ~23 ppm: -CH-(CH₃)₂

-

δ ~22 ppm: Internal CH₂

Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry provides the molecular weight and structural information based on the fragmentation pattern of the molecule under ionization. For an amino alcohol, the molecular ion peak (M⁺) may be weak or absent. The fragmentation is dominated by cleavage alpha (α) to the heteroatoms (oxygen and nitrogen) due to the formation of stable, resonance-stabilized carbocations.

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): m/z = 145. A peak at this value would confirm the molecular weight. Due to the presence of one nitrogen atom, the molecular weight is an odd number, consistent with the Nitrogen Rule.

-

Alpha-cleavage at Nitrogen: The most likely fragmentation is the loss of a propyl group from the carbon alpha to the nitrogen, leading to a stable iminium ion.

-

[M - C₃H₇]⁺ = 145 - 43 = m/z 102 (base peak likely) . This fragment, [CH₂(CH₂)₃OH-NH=CH(CH₃)₂]⁺, would be highly stable.

-

-

Alpha-cleavage at Oxygen: Cleavage of the C-C bond alpha to the alcohol is also possible, though typically less favored than cleavage alpha to the amine.

-

[M - C₄H₈NHCH(CH₃)₂]⁺ = m/z 31 ([CH₂=OH]⁺). The presence of a peak at m/z 31 is a strong indicator of a primary alcohol.

-

-

Loss of Water: A peak corresponding to the loss of water from the molecular ion may be observed.

-

[M - H₂O]⁺ = 145 - 18 = m/z 127 .

-

Safety, Handling, and Storage

Trustworthiness & Self-Validation: Proper handling and storage are paramount for maintaining the integrity of the compound and ensuring laboratory safety. The physical properties dictate the necessary precautions.

-

Safety: this compound is classified as an irritant, causing skin and serious eye irritation.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. Work should be conducted in a well-ventilated fume hood.

-

Handling: As a low-melting solid, it may become tacky or melt on warm days. It is also noted as being potentially air-sensitive.[6] Handling under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term use or sensitive applications to prevent slow oxidation.

-

Storage: The recommended storage condition is in a tightly sealed container in a cool, dark place, often refrigerated (2-8°C) and protected from light to prevent degradation.[2][6]

Conclusion

This compound is a valuable bifunctional molecule with well-defined physical properties that are consistent with its structure. Its characterization relies on a combination of classical techniques for determining melting and boiling points, and modern spectroscopic methods for unambiguous structural confirmation. The protocols and data presented in this guide provide a robust framework for scientists to confidently identify, handle, and utilize this compound in research and development settings. The synthesis via reductive amination followed by vacuum distillation is a validated pathway to obtaining a pure product, whose identity and purity can be rigorously confirmed using the analytical methods described herein.

References

- Hultquist, M. E. (1950). U.S. Patent No. 2,516,337. U.S. Patent and Trademark Office.

-

This compound | C8H19NO | CID 414092 - PubChem. (n.d.). Retrieved January 7, 2026, from [Link]

-

This compound - SpectraBase. (n.d.). Retrieved January 7, 2026, from [Link]

- US2516337A - Manufacture of 5-amino-1-pentanol and alkyl derivatives thereof - Google Patents. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 5. Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-Amino-1-pentanol(2508-29-4) 13C NMR spectrum [chemicalbook.com]

5-(Isopropylamino)pentanol IUPAC name

An In-depth Technical Guide to 5-(propan-2-ylamino)pentan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Prepared by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 5-(propan-2-ylamino)pentan-1-ol, a bifunctional amino alcohol with significant potential as a building block in synthetic chemistry and drug development. The document details the molecule's precise chemical identity according to IUPAC nomenclature, its physicochemical properties, a validated synthesis protocol via reductive amination, and its prospective applications. By grounding all technical information in authoritative sources and explaining the causal reasoning behind methodological choices, this guide serves as a practical resource for laboratory and development professionals seeking to incorporate this versatile compound into their research programs.

Chemical Identity and Nomenclature

The precise identification and naming of a chemical entity are foundational to scientific communication and regulatory compliance. The compound, commonly referred to as 5-(isopropylamino)pentanol, is systematically named under the guidelines established by the International Union of Pure and Applied Chemistry (IUPAC).

IUPAC Nomenclature Analysis

The authoritative IUPAC name for this compound is 5-(propan-2-ylamino)pentan-1-ol .[1][2] This name is derived through a systematic analysis of its structure:

-

Principal Functional Group: The hydroxyl (-OH) group has higher priority than the amine group, designating the molecule as an alcohol ("-ol").

-

Parent Chain: The longest continuous carbon chain containing the hydroxyl group is five carbons long, hence the root name "pentan-".

-

Numbering: The carbon chain is numbered starting from the end closest to the principal functional group. Therefore, the carbon bearing the -OH group is position 1, leading to "pentan-1-ol".

-

Substituent Identification: An amino group (-NH-) is located at position 5. This amino group is itself substituted with an isopropyl group. In systematic nomenclature, an isopropyl group is referred to as "propan-2-yl".

-

Final Assembly: The substituent at position 5 is thus named "-(propan-2-yl)amino". Combining these elements gives the full, unambiguous IUPAC name: 5-(propan-2-ylamino)pentan-1-ol .

Chemical Identifiers

For ease of reference across databases and publications, a variety of identifiers are used.

| Identifier | Value | Source |

| IUPAC Name | 5-(propan-2-ylamino)pentan-1-ol | [1][2] |

| Common Name | This compound | [2][3] |

| CAS Number | 40447-21-0 | [2][3] |

| Molecular Formula | C₈H₁₉NO | [1][4] |

| PubChem CID | 414092 | [1] |

| MDL Number | MFCD14708174 | [3][4] |

Physicochemical and Safety Properties

Understanding the physical properties and safety profile of a compound is critical for its handling, storage, and application in experimental design.

Physicochemical Data

The following table summarizes key computed and experimentally determined properties.

| Property | Value | Source |

| Molecular Weight | 145.24 g/mol | [1][4] |

| Appearance | White to almost white powder or crystal | |

| Boiling Point | 125 °C at 12 mmHg | [5] |

| Topological Polar Surface Area | 32.3 Ų | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Purity (Typical) | >97% | [3] |

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for 5-(propan-2-ylamino)pentan-1-ol is not widely available, its hazard profile can be inferred from its constituent functional groups: a primary alcohol and a secondary amine. It should be handled as a hazardous chemical. The safety information for the related compound 5-amino-1-pentanol indicates it is corrosive and can cause burns.[6][7]

General Handling Precautions:

-

Use in a well-ventilated area or a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8]

-

Avoid inhalation of dust or vapors.

-

Prevent contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[6]

Synthesis Pathway and Experimental Protocol

The synthesis of secondary amino alcohols like 5-(propan-2-ylamino)pentan-1-ol is most efficiently achieved through reductive amination. This method is favored in modern synthetic chemistry as it often proceeds under mild conditions, avoids the use of toxic alkylating agents, and generates water as the primary byproduct, aligning with the principles of green chemistry.[9]

The proposed synthesis involves the reaction of the precursor 5-amino-1-pentanol with acetone, followed by reduction of the intermediate imine.

Synthesis Workflow Diagram

Caption: Proposed synthesis workflow via reductive amination.

Rationale for Method Selection

-

Expertise: Reductive amination is selected over direct alkylation with 2-bromopropane. Direct alkylation often leads to over-alkylation (formation of tertiary amines and quaternary ammonium salts), requires harsher conditions, and uses toxic alkyl halides. In contrast, reductive amination provides high selectivity for the secondary amine under mild conditions.

-

Trustworthiness: The protocol's self-validating nature comes from the clear separation of steps and the final purification. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC), and the final product's purity and identity can be unequivocally confirmed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The expected ¹H-NMR data would be similar to that of the analogous compound, 4-isopropylamino-1-butanol.[10]

Detailed Experimental Protocol

This protocol is a representative procedure based on standard chemical principles. All work should be conducted by trained personnel in a suitable laboratory setting.

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-amino-1-pentanol (10.3 g, 0.1 mol). Dissolve it in 100 mL of methanol.

-

Imine Formation: Add acetone (7.0 g, 0.12 mol, 1.2 equivalents) to the solution. Stir the mixture at room temperature for 1 hour to facilitate the formation of the corresponding imine.

-